Cas no 1409931-99-2 (HS666hydrochloride)

HS666hydrochloride 化学的及び物理的性質
名前と識別子
-
- HS666 hydrochloride
- HS666hydrochloride
-
- インチ: 1S/C20H25NO.ClH/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17;/h1-8,15,19,22H,9-14,16H2;1H
- InChIKey: COAVTAYHWOYAEJ-UHFFFAOYSA-N
- SMILES: C(C1CC1)N(CCC1C=CC=CC=1)CCC1C=CC=C(O)C=1.Cl
HS666hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 2781-5 mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 5mg |
€135.00 | 2023-07-10 | |
Axon Medchem | 2781-25 mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 25mg |
€475.00 | 2023-07-10 | |
Axon Medchem | 2781-2 x 5 mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 2 x 5 mg |
€200.00 | 2023-07-10 | |
A2B Chem LLC | AX66870-5mg |
HS666hydrochloride |
1409931-99-2 | 99% | 5mg |
$215.00 | 2024-04-20 | |
Axon Medchem | 2781-2x5mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 2x5mg |
€200.00 | 2025-03-06 | |
A2B Chem LLC | AX66870-25mg |
HS666hydrochloride |
1409931-99-2 | 99% | 25mg |
$655.00 | 2024-04-20 | |
Axon Medchem | 2781-5mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 5mg |
€135.00 | 2025-03-06 | |
Axon Medchem | 2781-25mg |
HS666 hydrochloride |
1409931-99-2 | 99% | 25mg |
€475.00 | 2025-03-06 |
HS666hydrochloride 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
HS666hydrochlorideに関する追加情報
Research Brief on HS666 Hydrochloride (CAS: 1409931-99-2): Recent Advances and Therapeutic Potential
HS666 hydrochloride (CAS: 1409931-99-2) is a novel small-molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its promising therapeutic potential. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammatory disorders. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding HS666 hydrochloride.
The compound HS666 hydrochloride, with the chemical identifier 1409931-99-2, has been identified as a potent inhibitor of specific signaling pathways implicated in cancer progression. Recent preclinical studies have demonstrated its ability to selectively target key enzymes involved in cell proliferation and survival, such as kinases and proteases. These findings suggest that HS666 hydrochloride could serve as a valuable candidate for targeted cancer therapies, offering a potential alternative to conventional treatments with fewer side effects.
In addition to its anticancer properties, HS666 hydrochloride has shown efficacy in modulating inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry revealed that the compound effectively suppresses the production of pro-inflammatory cytokines in vitro and in vivo. This dual functionality—targeting both cancer and inflammation—positions HS666 hydrochloride as a versatile therapeutic agent with broad applications. Researchers are now exploring its potential in combination therapies to enhance its efficacy and overcome drug resistance.
Pharmacokinetic studies of HS666 hydrochloride have also yielded promising results. The compound exhibits favorable bioavailability and metabolic stability, with a half-life that supports once-daily dosing in clinical settings. Recent advancements in formulation technology have further improved its solubility and absorption, addressing earlier challenges related to its physicochemical properties. These developments are critical for transitioning HS666 hydrochloride from preclinical research to clinical trials.
Despite these advancements, challenges remain in the development of HS666 hydrochloride. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to optimize the compound's structure-activity relationship (SAR) to enhance its selectivity and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into actionable therapeutic strategies.
In conclusion, HS666 hydrochloride (CAS: 1409931-99-2) represents a promising frontier in chemical biology and drug development. Its unique mechanism of action, combined with its favorable pharmacokinetic profile, underscores its potential as a next-generation therapeutic agent. Future research should focus on validating its efficacy in clinical trials and exploring its applications in other disease areas. This brief highlights the importance of continued investment in the study of HS666 hydrochloride to unlock its full therapeutic potential.
1409931-99-2 (HS666hydrochloride) Related Products
- 2137665-11-1(2-chloro-5-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-thiazole)
- 2248271-31-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate)
- 2227831-25-4((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)
- 2171171-73-4(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)hexanamidoacetic acid)
- 2034396-06-8(5-bromo-N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexylfuran-2-carboxamide)
- 133116-85-5(2-amino-5-(trifluoromethyl)-3,4-dihydroquinazolin-4-one)
- 338773-34-5(8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine)
- 898355-03-8(3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide)
- 898774-40-8(3-(3-Methoxyphenyl)-3'-methylpropiophenone)
- 2137582-06-8(rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane)




